
Cyclo(Pro-Leu)
Overview
Description
Cyclo(Pro-Leu) is a diketopiperazine (DKP), a class of cyclic dipeptides formed by the condensation of proline and leucine residues. It is widely distributed in nature, synthesized by microorganisms such as Chryseobacterium spp., Bacillus amyloliquefaciens, and Streptomyces species . Cyclo(Pro-Leu) exhibits diverse biological activities, including algicidal effects against Microcystis aeruginosa, nematocidal properties, and modulation of fungal gene expression related to lignin degradation and oxidative phosphorylation. It is also detected in fermented foods like cereal vinegars, where it contributes to flavor and bioactivity.
Mechanism of Action
Target of Action
Cyclo(Pro-Leu) has been found to exhibit significant inhibitory activity against the α-glucosidase enzyme . This enzyme plays a crucial role in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia, a key aspect of diabetes control .
Mode of Action
The compound interacts with its target, the α-glucosidase enzyme, inhibiting its activity . This inhibition can lead to a reduction in the breakdown of complex carbohydrates into glucose, thereby controlling postprandial blood glucose levels . Furthermore, Cyclo(Pro-Leu) has been found to have cytotoxic activity against various cell lines, indicating its potential use in cancer research .
Biochemical Pathways
The primary biochemical pathway affected by Cyclo(Pro-Leu) is the carbohydrate digestion pathway, specifically the breakdown of complex carbohydrates into glucose . By inhibiting α-glucosidase, Cyclo(Pro-Leu) can potentially disrupt this pathway, leading to a reduction in postprandial blood glucose levels .
Pharmacokinetics
These properties can enhance their bioavailability and therapeutic potential .
Result of Action
The inhibition of α-glucosidase by Cyclo(Pro-Leu) can lead to a significant reduction in postprandial blood glucose levels . This makes it a potential candidate for the management of diabetes . Additionally, its cytotoxic activity against various cell lines suggests potential applications in cancer research .
Action Environment
The action of Cyclo(Pro-Leu) can be influenced by various environmental factors. For instance, the compound’s antifungal activity was found to be regulated by diketopiperazines
Biological Activity
Cyclo(Pro-Leu), a cyclic dipeptide, is of significant interest in biological research due to its potential therapeutic applications and biological activities. This article explores the biological activity of Cyclo(Pro-Leu) through various studies, highlighting its effects on microbial growth, nematicidal properties, and antifungal activities.
Overview of Cyclo(Pro-Leu)
Cyclo(Pro-Leu) is a cyclic dipeptide formed by the amino acids proline (Pro) and leucine (Leu). Its structure allows for unique interactions with biological systems, making it a subject of extensive research. The compound has been studied for its antimicrobial properties, particularly against fungi and nematodes.
1. Antimicrobial Properties
Cyclo(Pro-Leu) exhibits significant antimicrobial activity against various pathogens. Research indicates that cyclic dipeptides can inhibit the growth of bacteria and fungi due to their ability to disrupt cellular processes.
- Antifungal Activity : Studies have shown that Cyclo(Pro-Leu) can inhibit the growth of fungal pathogens. For instance, cyclo(L-Leu-L-Pro) derived from Pseudomonas sesami demonstrated effective inhibition of Colletotrichum orbiculare, reducing conidia germination and appressorium formation significantly at concentrations as low as 100 µg/mL .
- Nematicidal Activity : Cyclo(Pro-Leu) has also been investigated for its nematicidal properties. In a study involving Meloidogyne incognita, cyclo(l-Pro–l-Leu) showed an 84.3% mortality rate in second-stage juveniles after 72 hours at a concentration of 67.5 mg/L . This suggests potential applications in agricultural pest management.
The mechanisms through which Cyclo(Pro-Leu) exerts its biological effects are still being elucidated. However, several studies suggest that these cyclic dipeptides may interfere with cell wall synthesis or disrupt membrane integrity in target organisms.
- Gene Expression : Research on cyclo(l-Leu-l-Pro) indicated that it represses transcription of aflatoxin-related genes in fungi, suggesting a mechanism for its antifungal activity . This highlights the potential for cyclo(Pro-Leu) to be used in controlling mycotoxin-producing fungi.
Data Summary
The following table summarizes key findings regarding the biological activities of Cyclo(Pro-Leu):
Case Study 1: Antifungal Efficacy
A study conducted on cyclo(L-Leu-L-Pro) showed that at a concentration of 100 µg/mL, it significantly inhibited germination and appressorium formation of C. orbiculare, leading to reduced leaf lesions on cucumber plants. The results were statistically significant compared to control treatments, indicating strong potential for agricultural applications .
Case Study 2: Nematode Control
In another investigation focusing on nematodes, cyclo(l-Pro–l-Leu) was purified from Pseudomonas putida and tested against Meloidogyne incognita. The compound not only killed juvenile nematodes but also significantly reduced egg hatching rates, demonstrating its potential as a biopesticide .
Scientific Research Applications
Antimicrobial Properties
Cyclo(Pro-Leu) has been identified as an effective antimicrobial agent against a range of pathogens. Studies have shown that it can inhibit the growth of multidrug-resistant bacteria and viruses.
- High-Throughput Solid-Phase Extraction : A study highlighted the efficacy of cyclo(Pro-Leu) against the influenza A (H3N2) virus and multidrug-resistant bacteria, demonstrating its potential as a therapeutic agent in infectious diseases .
- Antifungal Activity : Research has documented the ability of cyclo(Pro-Leu) to suppress fungal pathogens in agricultural contexts. For instance, cyclo(l-Leu-l-Pro) derived from Pseudomonas spp. exhibited significant antifungal activity against Colletotrichum orbiculare, making it a candidate for biocontrol applications in crops .
Nematicidal Activity
Cyclo(Pro-Leu) has also shown promise in controlling nematode populations, particularly in agricultural settings.
- Nematode Control : A study found that cyclo(l-Pro–l-Leu) isolated from Pseudomonas putida demonstrated high nematicidal activity against Meloidogyne incognita, with a mortality rate of 84.3% observed after 72 hours of exposure at specific concentrations . This suggests its potential utility in sustainable agriculture to manage nematode infestations.
Cytoprotective Effects
The protective effects of cyclo(Pro-Leu) against oxidative stress have been investigated, particularly in the context of cancer research.
- Oxidative Stress Protection : Research indicated that cyclo(L-Leu-L-Pro) protects normal breast epithelial cells from oxidative damage induced by tert-butyl hydroperoxide (tBHP). It was found to scavenge reactive oxygen species (ROS), thereby reducing cytotoxic and genotoxic effects associated with oxidative stress . This property suggests potential applications in cancer prevention and therapy.
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What methodologies are recommended for isolating Cyclo(Pro-Leu) from microbial sources?
Cyclo(Pro-Leu) is typically isolated using solvent extraction followed by chromatographic techniques such as column chromatography (e.g., silica gel or Sephadex LH-20) and preparative HPLC. Structural confirmation is achieved via nuclear magnetic resonance (NMR) and mass spectrometry (MS). For example, Barrientosiimonas humi isolates required sequential extraction with ethyl acetate and methanol, followed by NMR analysis to confirm the cyclic dipeptide structure .
Q. How can researchers validate the purity and structural identity of Cyclo(Pro-Leu)?
Purity is assessed using HPLC with UV detection (e.g., 210–254 nm wavelengths), while structural validation relies on tandem MS (e.g., ESI-MS for molecular ion peaks) and 2D NMR (COSY, HSQC, HMBC) to resolve Pro and Leu residues. Absolute configuration is determined via Marfey’s method after acid hydrolysis .
Q. What are the standard storage conditions for Cyclo(Pro-Leu) to ensure stability?
Cyclo(Pro-Leu) should be stored as a lyophilized powder at 2–8°C for short-term use or at -20°C for long-term stability. Solubilized forms in DMSO or water require aliquoting and storage at -80°C to prevent degradation .
Advanced Research Questions
Q. How can researchers design experiments to evaluate the bioactivity of Cyclo(Pro-Leu) in concentration-dependent assays?
Use dose-response curves with logarithmic concentration gradients (e.g., 0.1–100 μg/mL) and replicate experiments (n ≥ 3). For algicidal activity, pair Cyclo(Pro-Leu) with a positive control (e.g., Cyclo(4-OH-Pro-Leu)) and measure endpoints like cell viability via OD600 or fluorescence assays. Linear regression analysis can quantify EC50 values and compare potency between analogs .
Q. What strategies address contradictory data in Cyclo(Pro-Leu) bioactivity studies?
Contradictions may arise from differences in assay conditions (e.g., pH, temperature) or microbial strains. Validate findings using orthogonal assays (e.g., brine shrimp lethality tests vs. cell culture models) and ensure compound stability via HPLC reanalysis post-experiment. Statistical tools like ANOVA with post-hoc tests (e.g., Tukey’s HSD) can identify significant outliers .
Q. How can researchers overcome limited sample quantities for bioactivity testing of Cyclo(Pro-Leu)?
Prioritize high-throughput microplate assays (e.g., 96-well plates) with reduced reaction volumes. Synergistic studies (e.g., combining Cyclo(Pro-Leu) with other diketopiperazines) may amplify effects. If material is scarce, focus on computational modeling (e.g., molecular docking) to predict interaction targets before scaling up synthesis .
Q. What experimental frameworks are used to study Cyclo(Pro-Leu)’s role in microbial adaptation?
Transcriptomic or proteomic profiling of microbial communities exposed to Cyclo(Pro-Leu) can identify stress-response pathways. For cold-adapted species, compare metabolite production at varying temperatures and use gene knockout models to validate biosynthetic pathways (e.g., non-ribosomal peptide synthetases) .
Q. Methodological Notes
- Data Interpretation : Always cross-reference spectral data (NMR, MS) with published libraries (e.g., AntiMarin, PubChem) to avoid misannotation .
- Bioassay Design : Include solvent controls (e.g., DMSO) to rule out artifactual effects in viability assays .
- Ethical Compliance : For in vivo models (e.g., brine shrimp), adhere to institutional guidelines for ethical screening .
Comparison with Similar Compounds
Structural and Functional Differences
Cyclo(4-OH-Pro-Leu)
- Structural Difference : Cyclo(4-OH-Pro-Leu) differs from Cyclo(Pro-Leu) by a hydroxyl group on the proline residue.
- Biological Activity: Both compounds exhibit algicidal activity against M. aeruginosa, but Cyclo(4-OH-Pro-Leu) induces higher reactive oxygen species (ROS) levels and synergizes with Cyclo(Pro-Leu) to enhance lipid peroxidation (MDA content) and reduce photosynthetic efficiency (Φe and rETRmax) in cyanobacteria. Cyclo(4-OH-Pro-Leu) activates superoxide dismutase (SOD) initially, while Cyclo(Pro-Leu) inhibits SOD activity.
Cyclo(Pro-Gly) and Cyclo(Pro-Val)
- Source : Produced by Shewanella spp. and Bacillus spp., respectively.
- Activity : Cyclo(Pro-Leu) and Cyclo(4-OH-Pro-Leu) show stronger algicidal effects than Cyclo(Pro-Gly) and Cyclo(Pro-Val), with lower EC50 values.
Cyclo(Phe-Pro)
- Occurrence : Found in higher concentrations (up to 48.52 μg/g) in cereal vinegars compared to Cyclo(Pro-Leu) (up to 7.23 μg/g).
- Function : While both are flavor compounds, Cyclo(Phe-Pro) lacks reported antiviral activity, unlike Cyclo(Pro-Leu), which deters influenza infection.
D. Cyclo(Leu-Pro) (Structural Isomer)
- Stability : Stable under heat (25–100°C), salt (0.5–10%), and enzymatic conditions but degrades in extreme pH.
- coli, Staphylococcus aureus) but promotes lactic acid bacteria growth (e.g., Lactobacillus plantarum).
Stereochemical Variants
Cyclo(Pro-Leu) exists as stereoisomers (e.g., cyclo(D-Pro-L-Leu)), which complicate identification via LC-MS. For example:
- Bacillus amyloliquefaciens produces cyclo(D-Pro-L-Leu), a nematocidal variant.
- Lysobacter capsici AZ78 produces stereoisomers with distinct MS/MS fragmentation patterns.
Concentration in Fermented Foods
Data from cereal vinegars (μg/g):
Compound | Zhenjiang Vinegar | Shanxi Vinegar | Sichuan Vinegar | Fujian Vinegar | Korean Vinegar |
---|---|---|---|---|---|
Cyclo(Pro-Leu) | 0.65 ± 0.03 | 1.15 ± 0.02 | 7.23 ± 0.19 | 1.06 ± 0.05 | 0.11 ± 0.01 |
Cyclo(Phe-Pro) | 8.08 ± 0.46 | 30.36 ± 0.75 | 48.52 ± 1.12 | 44.23 ± 2.11 | 8.9 ± 0.29 |
Synergistic Effects
- Cyclo(Pro-Leu) + Cyclo(4-OH-Pro-Leu): Combined treatment (0.4 μg/ml each) achieves 56.3% algicidal activity against M. aeruginosa after 48h, 1.78× higher than the sum of individual effects.
- Mechanism : Synergy disrupts antioxidant enzymes (SOD, CAT, POD) and amplifies ROS, leading to cell membrane damage.
Properties
IUPAC Name |
3-(2-methylpropyl)-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-7(2)6-8-11(15)13-5-3-4-9(13)10(14)12-8/h7-9H,3-6H2,1-2H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJNCZMRZAUNQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)N2CCCC2C(=O)N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951384 | |
Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2873-36-1, 5654-86-4 | |
Record name | Gancidin W | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002873361 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrrolo(1,2-a)pyrazine-1,4-dione, hexahydro-3-(2-methylpropyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005654864 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Hydroxy-3-(2-methylpropyl)-6,7,8,8a-tetrahydropyrrolo[1,2-a]pyrazin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80951384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.